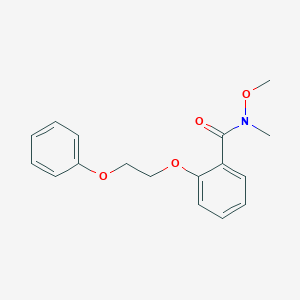
3-isopropoxy-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-(3-methoxyphenyl)benzamide, also known as GW 501516, is a synthetic chemical compound that belongs to a class of drugs called selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for cardiovascular and metabolic diseases, but its use has been controversial due to its potential for abuse in sports and bodybuilding.
Mécanisme D'action
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression and metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation.
Biochemical and Physiological Effects:
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has been shown to have a number of biochemical and physiological effects, including increased endurance and exercise capacity, improved lipid metabolism, and reduced inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its potential for abuse in sports and bodybuilding has led to controversy surrounding its use and regulation.
Orientations Futures
There are several potential future directions for research on 3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516, including its use in the treatment of neurodegenerative diseases, its effects on muscle regeneration and repair, and its potential for use in combination with other drugs for the treatment of metabolic diseases. Further studies are needed to fully understand the mechanisms of action and potential risks and benefits of this compound.
Méthodes De Synthèse
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoyl chloride with isopropylamine, followed by the addition of 4-(trifluoromethyl)phenylboronic acid and palladium catalyst. Other methods include the use of 3-methoxyphenylboronic acid and isopropylamine as starting materials, followed by the addition of 4-(trifluoromethyl)phenylboronic acid and palladium catalyst.
Applications De Recherche Scientifique
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular and metabolic diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and reduce inflammation in animal models.
Propriétés
Nom du produit |
3-isopropoxy-N-(3-methoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-16-9-4-6-13(10-16)17(19)18-14-7-5-8-15(11-14)20-3/h4-12H,1-3H3,(H,18,19) |
Clé InChI |
XIXIPSYRDFBZEW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)



![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)

![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)
